(2S)-7-oxabicyclo[2.2.1]heptan-2-amine
Description
Fundamental Significance of Bridged Bicyclic Scaffolds in Chemical Research
Bridged bicyclic scaffolds are molecules containing two rings that share three or more atoms, creating a rigid, three-dimensional structure. wikipedia.org This conformational rigidity is a key attribute that distinguishes them from more flexible linear or monocyclic molecules. In chemical research, particularly in medicinal chemistry and materials science, this structural constraint is highly desirable. The fixed spatial arrangement of substituents on a bridged bicyclic core can lead to enhanced binding affinity and selectivity for specific biological targets, such as enzymes and receptors. rsc.org
The inherent three-dimensionality of these scaffolds allows for an "escape from flatland," a concept in drug design that encourages the development of molecules with more complex spatial arrangements to improve pharmacological properties. researchgate.net Many biologically important molecules found in nature feature bicyclic structures, underscoring their evolutionary selection for specific functions. wikipedia.orgyoutube.com Consequently, synthetic chemists often utilize these frameworks as foundational building blocks for the total synthesis of complex natural products and as core structures for designing new therapeutic agents. researchgate.netresearchgate.net
Structural and Stereochemical Characteristics of the 7-Oxabicyclo[2.2.1]heptane Ring System
The 7-oxabicyclo[2.2.1]heptane ring system, commonly known as 7-oxanorbornane, is a heterocyclic bridged compound. Its structure is analogous to norbornane, with an oxygen atom replacing the methylene (B1212753) group at the 7-position. wikipedia.org This substitution introduces an oxygen bridge, which imparts distinct chemical and physical properties to the molecule, including increased polarity. ontosight.ai
The nomenclature "bicyclo[2.2.1]heptane" indicates a bicyclic structure with a total of seven atoms in the two rings. The numbers in the brackets, [2.2.1], describe the lengths of the bridges connecting the two bridgehead atoms (the atoms shared by both rings). wikipedia.orgyoutube.com In this case, there are two bridges of two carbon atoms and one bridge consisting of a single oxygen atom.
A crucial aspect of this ring system is its well-defined stereochemistry. Substituents on the ring can be oriented in two primary positions:
Exo : The substituent is positioned on the same side as the shorter, single-atom bridge (the oxygen bridge).
Endo : The substituent is positioned on the opposite side of the shorter bridge.
This stereochemical distinction is critical as it significantly influences the molecule's shape and its interaction with other molecules, which is a key factor in its biological activity and reactivity. ontosight.ai The rigid nature of the scaffold prevents interconversion between these forms, making them distinct stereoisomers. researchgate.net
Specific Focus on (2S)-7-Oxabicyclo[2.2.1]heptan-2-amine: Structure, Stereochemistry, and Research Context
This compound is a specific stereoisomer of an amine-substituted 7-oxanorbornane. Its structure consists of the core 7-oxabicyclo[2.2.1]heptane skeleton with an amine (-NH₂) group attached to the carbon at position 2. The "(2S)" designation specifies the absolute stereochemistry at this carbon atom according to the Cahn-Ingold-Prelog priority rules.
The presence of the amine group, a key functional group in many biologically active compounds, combined with the rigid bicyclic framework, makes this molecule a valuable building block in medicinal chemistry. The amine group can form hydrogen bonds and ionic interactions, which are crucial for molecular recognition at biological targets. The rigid scaffold holds the amine group in a specific spatial orientation, potentially enhancing its binding selectivity.
While research often focuses on a range of derivatives, the 7-oxabicyclo[2.2.1]heptane amine scaffold is recognized for its potential as a lead structure in drug development and its utility in studies of enzyme mechanisms. The synthesis of the 7-oxabicyclo[2.2.1]heptane core is frequently achieved through a Diels-Alder reaction involving furan (B31954). researchgate.net This particular amine derivative serves as a chiral synthon, providing a stereochemically defined starting point for the synthesis of more complex molecules for pharmaceutical applications. researchgate.net
Interactive Data Table: Properties of 7-Oxabicyclo[2.2.1]heptan-2-amine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₁NO | nih.gov |
| Molecular Weight | 113.16 g/mol | nih.gov |
| IUPAC Name | 7-oxabicyclo[2.2.1]heptan-2-amine | nih.gov |
| CAS Number | 1314954-35-2 | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-7-oxabicyclo[2.2.1]heptan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c7-5-3-4-1-2-6(5)8-4/h4-6H,1-3,7H2/t4?,5-,6?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOONCSMZVPSHJ-XRVVJQKQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2[C@H](CC1O2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2s 7 Oxabicyclo 2.2.1 Heptan 2 Amine and Its Derivatives
Strategies for the Construction of the 7-Oxabicyclo[2.2.1]heptane Skeleton
The formation of the core oxy-bridged bicyclic structure is the foundational step in the synthesis of (2S)-7-oxabicyclo[2.2.1]heptan-2-amine. Various strategies have been developed to achieve this, ranging from classic cycloadditions to intricate intramolecular cyclizations.
Diels-Alder Cycloadditions: Furan (B31954) as a Versatile Synthon for Oxy-Bridged Systems
The [4+2] cycloaddition, or Diels-Alder reaction, between furan and a suitable dienophile remains the most common and efficient method for constructing the 7-oxabicyclo[2.2.1]heptane framework. researchgate.net Furan serves as the diene, reacting with a variety of olefinic or acetylenic dienophiles to generate the characteristic bridged system. researchgate.net
The reaction can be facilitated using various conditions. For instance, the cycloaddition between furan and acrylonitrile (B1666552) can be catalyzed by zinc chloride (ZnCl2) to produce a mixture of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile. publish.csiro.augoogle.com Similarly, reaction with α-chloroacrylonitrile yields the corresponding 2-chloro-2-carbonitrile adducts. publish.csiro.au Subsequent hydrogenation of the double bond in these adducts affords the saturated 7-oxabicyclo[2.2.1]heptane skeleton. publish.csiro.augoogle.comnih.gov The choice of dienophile is critical as the substituent dictates the initial functionality on the bicyclic core, which is later converted to the desired amine group. Electron-rich 3-alkoxyfurans have also been shown to react efficiently with dienophiles like N-substituted maleimides under mild conditions to generate these bicyclic derivatives. nih.gov
| Diene | Dienophile | Catalyst/Conditions | Product | Ref |
| Furan | Acrylonitrile | ZnCl₂ | exo/endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile | publish.csiro.augoogle.com |
| Furan | α-Chloroacrylonitrile | - | exo/endo-2-chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile | publish.csiro.au |
| 3-Benzylfuran | Acrylonitrile | - | 5(or 6)-benzyl-7-oxabicyclo[2.2.1]hept-5-ene-2-endo(or exo)-carbonitriles | thieme-connect.com |
| Furan | Maleic Anhydride | Toluene, RT | 5-tetradecoxymethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | nih.gov |
| 3-Alkoxyfurans | N-substituted maleimides | Mild conditions | endo-cantharimide derivatives | nih.gov |
Intramolecular Cyclization Approaches to the Bicyclic Framework
While intermolecular Diels-Alder reactions are prevalent, intramolecular strategies provide an alternative route to the 7-oxabicyclo[2.2.1]heptane core. These methods involve the cyclization of a suitably functionalized acyclic precursor. One such approach involves the intramolecular nucleophilic substitution of C-glycoside substrates. nih.gov In the presence of pyrrolidine, an enamine intermediate can form and subsequently cyclize via substitution at a distal carbon, yielding the 7-oxabicyclo[2.2.1]heptane framework. nih.gov
Another powerful method is the gold(I)-catalyzed cycloisomerization of alkynediols. researchgate.net This process proceeds through a tandem reaction involving cyclization followed by a semi-pinacol-type 1,2-alkyl migration to construct the bicyclic system with high regio- and stereoselectivity. researchgate.net Free-radical cyclizations have also been employed, where a radical generated on a side chain tethered to a sugar precursor can attack an olefin intramolecularly to form the bicyclic framework. diva-portal.org
Enantioselective Synthesis through Chiral Auxiliaries and Asymmetric Catalysis
Achieving the specific (2S) configuration requires enantioselective control during the synthesis. One effective strategy is the use of chiral auxiliaries in Diels-Alder reactions. For example, the highly diastereoselective cycloaddition of furan with acrylates bearing a chiral (S)s- or (R)s-3-(2-pyridylsulfinyl) auxiliary has been used to produce enantiomerically enriched 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives. rsc.orgrsc.org Similarly, a diastereoselective intramolecular Diels-Alder reaction has been achieved using (R)-phenylglycinol as a chiral auxiliary to construct the bicyclic moiety. rsc.orgresearchgate.net
Enzymatic resolution is another powerful tool for accessing enantiopure intermediates. A scalable synthesis of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, a key precursor for the target amine, was developed using a lipase (B570770) A from Candida antarctica to resolve the corresponding butyl ester. researchgate.net This enzymatic process provides access to the desired enantiomer on a large scale. researchgate.net
| Method | Chiral Reagent/Enzyme | Key Intermediate | Stereoselectivity | Ref |
| Asymmetric Diels-Alder | (S)s-3-(2-pyridylsulfinyl)acrylate | 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivative | High diastereoselectivity | rsc.org |
| Intramolecular Diels-Alder | (R)-phenylglycinol | Tetracyclic substructure containing the 7-oxabicyclo[2.2.1]heptane moiety | High diastereoselectivity | rsc.orgresearchgate.net |
| Enzymatic Resolution | Lipase A from Candida antarctica | (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid | High enantiomeric excess (98.3% ee) | researchgate.net |
Stereocontrolled Introduction of Oxygen and Other Heteroatoms into the Bicyclic Core
Once the 7-oxabicyclo[2.2.1]heptene skeleton is formed, further functionalization can be achieved with high stereocontrol. The strained double bond of the bicyclic alkene is reactive towards various electrophiles. For instance, Pummerer reactions of sulfoxide (B87167) derivatives of the bicyclic system can introduce a keto group, which can then undergo a Baeyer-Villiger oxidation to form a lactone. rsc.org This lactone can be stereoselectively cleaved to yield highly functionalized, sugar-like derivatives. rsc.org Reductive ring-opening of 7-oxabicyclo[2.2.1]heptan-2-ones can also be used to generate functionalized carbocyclic systems. acs.org Furthermore, highly stereoselective aminohydroxylation reactions have been performed on derivatives like exo-2-cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate, proceeding through the rearrangement of N-carbonyl aziridine (B145994) intermediates. epfl.ch
Methodologies for the Enantioselective Installation and Control of the Amine Functionality at C-2 Position
The final and most critical step is the stereoselective introduction of the amine group at the C-2 position to yield the (2S) enantiomer. This is typically achieved by converting a precursor functional group, such as a carboxylic acid or a ketone, which was installed on the bicyclic skeleton.
Direct Amination Reactions with Stereochemical Control
The Curtius rearrangement is a well-established method for converting a carboxylic acid into an amine with retention of configuration. In the context of 7-oxabicyclo[2.2.1]heptane synthesis, an enantiomerically pure carboxylic acid (obtained, for example, via enzymatic resolution) can be converted to an acyl azide. publish.csiro.auresearchgate.net This intermediate then undergoes the Curtius rearrangement to form an isocyanate, which upon hydrolysis yields the desired amine. publish.csiro.au A patent describes a process where an ethyl carbamate (B1207046) is formed via this rearrangement, which is then hydrolyzed to the final amine hydrochloride salt. google.com
Another route involves the reduction of an oxime or reductive amination of a ketone. The synthesis of 7-oxabicyclo[2.2.1]heptan-2-one can be accomplished from the Diels-Alder adduct of furan and α-chloroacrylonitrile. publish.csiro.au This ketone can then serve as a precursor for the introduction of the amine group. Stereoselective reduction of the corresponding oxime or direct reductive amination would provide access to the amine, with the stereochemical outcome depending on the reagents and directing groups present in the molecule.
Derivatization and Chemical Transformations of Amine Precursors
The synthesis of the target amine often begins with the construction of the 7-oxabicyclo[2.2.1]heptane core, which is then functionalized to introduce the amine group. A common and efficient route to the scaffold is the Diels-Alder reaction between furan and an appropriate dienophile. researchgate.net
A key synthetic sequence involves the reaction of furan with acrylonitrile, which produces a mixture of endo and exo diastereomers of the corresponding cyanoadduct. researchgate.net This adduct serves as a versatile precursor. Subsequent chemical transformations are required to convert the nitrile group into the desired amine. One pathway involves the reduction of the double bond within the bicyclic system, followed by hydrolysis of the nitrile group to yield the exo-carboxylic acid as a single diastereomer. researchgate.net This carboxylic acid is a crucial intermediate that can be converted to the amine via standard methods such as the Curtius, Hofmann, or Schmidt rearrangements, or by first converting it to an amide followed by reduction.
Alternatively, the nitrile group of the Diels-Alder adduct can be directly reduced to the primary amine. This transformation typically employs powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Table 1: Synthesis of Amine Precursors
| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1. Diels-Alder | Furan, Acrylonitrile | Heat or Lewis Acid | 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile | - | researchgate.net |
| 2. Reduction | 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile | H₂, Pd/C | 7-Oxabicyclo[2.2.1]heptane-2-carbonitrile | 88% (over 2 steps) | researchgate.net |
Resolution Techniques for Chiral Amine Isomers
Achieving the enantiomerically pure (2S) configuration is critical for many applications. This is typically accomplished by resolving a racemic mixture of the amine or, more commonly, a chiral precursor.
Enzymatic kinetic resolution is a highly effective method. For instance, a scalable enantioselective synthesis of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, a key precursor to the corresponding amine, has been developed. researchgate.net This method employs the enzymatic resolution of the racemic butyl ester using lipase A from Candida antarctica. researchgate.net Lipases, such as those from Candida rugosa or Pseudomonas, are frequently used for the selective hydrolysis of one enantiomer of an ester, leaving the other enantiomer unreacted, thus allowing for their separation. researchgate.netuniovi.esi.moscow Longer chain alkyl esters, such as pentyl or hexyl esters, have been shown to enhance the selectivity of enzymes like CAL-A. uniovi.es
Another classical approach is resolution via diastereomeric salt formation. This involves reacting the racemic amine with a chiral acid, such as tartaric acid or camphorsulfonic acid. rsc.org The resulting diastereomeric salts exhibit different solubilities, allowing one diastereomer to be crystallized and separated from the other, which remains in solution. rsc.org Following separation, the pure enantiomer of the amine can be recovered by treatment with a base.
Advanced Functionalization and Derivatization Strategies
Once the chiral amine is obtained, its utility can be expanded through various functionalization and derivatization strategies. These can be targeted at the amine moiety itself, other positions on the bicyclic scaffold, or involve ring-opening to create entirely new molecular frameworks.
The primary amine group of this compound is a nucleophilic site that readily undergoes modification.
Acylation: The amine can be converted to a stable amide through reaction with various acylating agents. For example, reaction with acetyl chloride under anhydrous conditions yields the corresponding N-acetamide derivative. More complex amides can be formed using other acyl chlorides, such as benzoyl chloride, sometimes requiring a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction.
Alkylation: The amine can also be alkylated to form secondary or tertiary amines. This can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride. Metal complexes have also been explored to catalyze the α-alkylation of secondary amines, a process that could be adapted for derivatives of the title compound. google.com
Table 2: Selective Acylation Reactions at the Amine Moiety
| Reaction | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Acetylation | Acetyl chloride | Dichloromethane, anhydrous | N-(7-oxabicyclo[2.2.1]hept-2-ylmethyl)acetamide | 85% |
Modifying the carbon framework of the 7-oxabicyclo[2.2.1]heptane scaffold requires advanced strategies, often employing a directing group to achieve regioselectivity. A powerful method for this is the palladium-catalyzed β-(hetero)arylation of the C-H bonds of the scaffold. researchgate.netresearchgate.net
In this approach, the amine precursor is first converted into an amide that can act as a directing group. The 8-aminoquinoline (B160924) amide has proven effective for this purpose. researchgate.net The amide nitrogen coordinates to the palladium catalyst, directing the C-H activation and subsequent arylation to a specific position on the bicyclic ring with complete diastereoselectivity. researchgate.netresearchgate.net This methodology allows for the introduction of a wide range of aryl and heteroaryl groups, with arylated products formed in yields up to 99%. researchgate.net After the desired functionalization, the directing group can be cleaved to reveal the modified scaffold. researchgate.netresearchgate.net
Table 3: Examples of Directed β-Arylation of an Oxabicyclic Amide Precursor
| Aryl Iodide | Product Yield | Reference |
|---|---|---|
| 4-Iodoanisole | 99% | researchgate.net |
| 4-Iodotoluene | 97% | researchgate.net |
| 1-Iodo-4-(trifluoromethyl)benzene | 85% | researchgate.net |
The rigid bicyclic structure can be opened to generate more flexible and diverse molecular scaffolds. These reactions cleave one or more of the C-C or C-O bonds within the ring system.
One strategy is the retro-Diels-Alder reaction, which can occur under basic conditions, leading to acyclic dienecarboxamide derivatives. Acid-catalyzed hydrolysis can also be used to cleave the ether linkage, resulting in substituted cyclohexane (B81311) derivatives. google.com
Reductive ring-opening provides another route for scaffold diversification. acs.org This can be achieved using various reducing agents that cleave the C-O bond, leading to functionalized cyclohexanol (B46403) derivatives. Furthermore, Ring Rearrangement Metathesis (RRM) has been applied to unsaturated 7-oxabicyclo[2.2.1]heptene derivatives. researchgate.net This powerful domino process, which can combine ring-opening metathesis with ring-closing or cross-metathesis, allows for the assembly of complex molecular frameworks that would be difficult to access through other methods. researchgate.net
Reactivity and Transformations of the 2s 7 Oxabicyclo 2.2.1 Heptan 2 Amine Scaffold
Stereoselective Chemical Transformations.cdnsciencepub.comdntb.gov.ua
The fixed conformation of the 7-oxabicyclo[2.2.1]heptane ring system plays a crucial role in directing the stereochemical outcome of reactions. The exo and endo faces of the bicyclic structure present distinct steric environments, leading to high diastereoselectivity in many transformations.
Diastereoselective Reactions and Product Distribution
Diastereoselective reactions on the 7-oxabicyclo[2.2.1]heptane scaffold are well-documented. For instance, the Diels-Alder reaction between furan (B31954) and various dienophiles is a common method for constructing this bicyclic system, often yielding a mixture of endo and exo diastereomers. researchgate.netresearchgate.net Subsequent transformations can then proceed with high diastereoselectivity.
A notable example is the palladium-catalyzed directed β-(hetero)arylation of a 7-oxabicyclo[2.2.1]heptane framework functionalized with an 8-aminoquinoline (B160924) directing group. This reaction proceeds with complete diastereoselectivity, affording only the exo arylated products. researchgate.net The directing group ensures that the catalyst activates the C-H bond on the exo face, leading to the exclusive formation of a single diastereomer.
Intramolecular [3+2] cycloadditions of homoallylic nitrones derived from related systems also exhibit high levels of stereocontrol, leading to densely functionalized 1-aza-7-oxabicyclo[2.2.1]heptanes with diastereomeric ratios of up to ≥20:1. nih.govnih.gov The stereochemical outcome is influenced by the geometry of the nitrone and the reaction pathway, which can involve either a direct [3+2] cycloaddition or a tandem researchgate.netresearchgate.net-rearrangement/[3+2] cycloaddition sequence. nih.gov
Table 1: Examples of Diastereoselective Reactions on the 7-Oxabicyclo[2.2.1]heptane Scaffold
| Reaction Type | Substrate | Reagents/Conditions | Major Product Diastereomer | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| Directed β-Arylation | N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide | Pd(OAc)₂, Aryl Iodide, Ag₂CO₃ | exo-arylated | Complete diastereoselectivity |
Enantioselective Processes and Chiral Purity Maintenance
The synthesis of enantiomerically pure 7-oxabicyclo[2.2.1]heptane derivatives is of significant interest for their application as chiral building blocks. researchgate.net Enzymatic resolutions have proven to be an effective strategy for obtaining enantiopure materials. For example, lipase (B570770) A from Candida antarctica can be used for the kinetic resolution of butyl 7-oxabicyclo[2.2.1]heptan-2-exo-carboxylate to provide the (1R,2S,4S)-enantiomer, a key precursor for an A2a receptor antagonist. researchgate.net Similarly, lipase from Candida rugosa has been employed in the kinetic resolution of the corresponding methyl ester. researchgate.net
Horse liver alcohol dehydrogenase (HLADH) has also been utilized for the stereospecific oxidation of meso-exo- and endo-7-oxabicyclo[2.2.1]heptane diols, providing a direct route to enantiomerically pure chiral γ-lactones. cdnsciencepub.com
Once obtained in enantiopure form, the rigid 7-oxabicyclo[2.2.1]heptane scaffold is generally stable to racemization under a variety of reaction conditions, ensuring the maintenance of chiral purity throughout a synthetic sequence. This stereochemical integrity is a key advantage of using this system in asymmetric synthesis.
Transition Metal-Catalyzed Reactions, including Palladium-Mediated Processes.dntb.gov.ua
Transition metal catalysis has been extensively applied to functionalize the 7-oxabicyclo[2.2.1]heptane core. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for C-C and C-N bond formation.
As mentioned previously, directed palladium-catalyzed β-arylation of 7-oxabicyclo[2.2.1]heptane-2-carboxamides allows for the introduction of aryl and heteroaryl groups with high yields and complete diastereoselectivity. researchgate.net This methodology has been shown to be tolerant of a range of functional groups on the aryl iodide coupling partner. researchgate.net
Palladium-bisimidazol-2-ylidene complexes have been successfully employed as catalysts for the N-arylation of 7-azabicyclo[2.2.1]heptane with various heteroaryl halides, demonstrating the utility of palladium catalysis in forming C-N bonds involving this bicyclic system. nih.gov While this example involves the aza-analogue, the principles are applicable to the oxa-scaffold.
Reductive Heck reactions, another palladium-catalyzed transformation, have been used to synthesize aryl and heteroaryl derivatives of unsaturated tricyclic imides derived from the 7-oxabicyclo[2.2.1]heptene system. nih.gov
Beyond palladium, other transition metals have also been utilized. Gold(I) catalysts have been shown to mediate a highly regio- and stereoselective cycloisomerization of alkynediols to construct the 7-oxabicyclo[2.2.1]heptane skeleton. researchgate.net Ruthenium-based catalysts are commonly used in atom transfer radical addition (ATRA) reactions and ring-opening metathesis (ROCM) of 7-oxabicyclo[2.2.1]heptene derivatives. uni-regensburg.debeilstein-journals.org
Table 2: Transition Metal-Catalyzed Reactions on the 7-Oxabicyclo[2.2.1]heptane Scaffold
| Metal | Reaction Type | Substrate | Product |
|---|---|---|---|
| Palladium | Directed β-Arylation | 7-oxabicyclo[2.2.1]heptane-2-carboxamide | exo-3-Aryl-7-oxabicyclo[2.2.1]heptane-2-carboxamide |
| Palladium | Reductive Heck Reaction | N-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide | N-methyl-exo-8-aryl-10-oxabicyclo[2.2.1]heptane-3,5-dicarboximide |
| Gold | Cycloisomerization | Alkynediol | Substituted 7-oxabicyclo[2.2.1]heptane |
Skeletal Rearrangement Reactions of 7-Oxabicyclo[2.2.1]heptane Systems
The strained bicyclic framework of the 7-oxabicyclo[2.2.1]heptane system can be susceptible to skeletal rearrangements, often under acidic conditions. These rearrangements can lead to the formation of new ring systems and provide access to diverse molecular architectures.
For example, Lewis acid-mediated rearrangement of oxabenzonorbornadienes, which contain a benzo-fused 7-oxabicyclo[2.2.1]heptadiene core, can proceed via an unexpected 1,2-acyl shift to yield 1-hydroxy-2-naphthoic acid esters. escholarship.org The electronic properties of substituents on the aromatic ring can influence the course of the rearrangement, in some cases leading to the formation of 1-hydroxy-4-naphthoic acid esters. escholarship.org
Acid-catalyzed rearrangements of β-vinylcyclobutanones, which can be accessed from 7-oxabicyclo[2.2.1]heptane derivatives, have been shown to yield cyclopentenones through a 1,2-acyl migration. researchgate.net
Furthermore, the Wagner-Meerwein rearrangement has been observed in perhydro-3a,6;4,5-diepoxyisoindoles, which contain a related oxa-bridged framework. acs.org These types of rearrangements highlight the potential for accessing complex polycyclic structures from the 7-oxabicyclo[2.2.1]heptane scaffold.
Complexation and Coordination Chemistry with Metal Ions for Structural Elucidation and Chelation Studies.nih.govutwente.nl
The oxygen and nitrogen atoms within the 7-oxabicyclo[2.2.1]heptane-amine scaffold can act as ligands for metal ions. The rigid nature of the bicyclic framework pre-organizes these donor atoms, which can lead to selective and strong binding to specific metals.
Derivatives of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamide (OBDA) have been synthesized and studied for their ability to extract trivalent and tetravalent actinides from nitric acid medium. rsc.orgrsc.org These ligands exhibit a tridentate binding mode, involving the two amide carbonyl oxygens and the bridgehead ether oxygen. rsc.org This constrained coordination sphere leads to selective binding of actinides like Pu(IV) and Am(III) over other metal ions. rsc.org Density functional theory (DFT) studies have been used to determine the energy-optimized structure of the free ligand and its complex with Am³⁺. rsc.org
The crystal structure of protein phosphatase 5C (PP5C) in complex with 5-methyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid has been solved, revealing the coordination of the metal ions in the active site. nih.gov The bridgehead oxygen and both carboxyl groups of the ligand are involved in coordinating to one of the metal ions. nih.gov
Table of Compound Names
| Compound Name |
|---|
| (2S)-7-oxabicyclo[2.2.1]heptan-2-amine |
| N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide |
| 1-aza-7-oxabicyclo[2.2.1]heptane |
| butyl 7-oxabicyclo[2.2.1]heptan-2-exo-carboxylate |
| methyl 7-oxabicyclo[2.2.1]heptan-2-exo-carboxylate |
| 7-oxabicyclo[2.2.1]heptane diol |
| γ-lactone |
| 7-azabicyclo[2.2.1]heptane |
| N-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide |
| oxabenzonorbornadiene |
| 1-hydroxy-2-naphthoic acid ester |
| 1-hydroxy-4-naphthoic acid ester |
| β-vinylcyclobutanone |
| cyclopentenone |
| perhydro-3a,6;4,5-diepoxyisoindole |
| 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamide (OBDA) |
Applications of 2s 7 Oxabicyclo 2.2.1 Heptan 2 Amine Derivatives in Advanced Organic Synthesis
Utility as Chiral Building Blocks and Auxiliaries
The 7-oxabicyclo[2.2.1]heptane skeleton, often referred to as the 7-oxanorbornane system, serves as an exceptional chiral template. researchgate.netresearchgate.net Enantiomerically enriched derivatives are readily prepared, most commonly through the Diels-Alder reaction of furans with various dienophiles, followed by chemical or enzymatic resolution. researchgate.netuniovi.es The strain inherent in the bicyclic structure governs its reactivity, allowing for predictable and highly stereoselective transformations. This makes these compounds powerful chirons—enantiomerically pure synthetic intermediates—for the asymmetric synthesis of a wide range of bioactive molecules. researchgate.netresearchgate.net
The utility of the 7-oxabicyclo[2.2.1]heptane scaffold is prominently demonstrated in the total synthesis of complex natural products. Its rigid structure allows for the precise installation of multiple stereocenters, which can then be unveiled through controlled ring-opening or functional group manipulation. rsc.orgresearchgate.net This strategy has been successfully applied to the synthesis of various biologically active molecules, showcasing the scaffold's role in generating molecular complexity efficiently. rsc.org
For instance, derivatives of this bicyclic system have been instrumental in constructing key intermediates for analogs of Thromboxane (B8750289) A2 (TXA2), a potent platelet aggregator and vasoconstrictor. nih.gov The stable 7-oxabicyclo[2.2.1]heptane core mimics the labile 2,6-dioxabicyclo[3.1.1]heptane system of the natural prostaglandin (B15479496), leading to the development of chemically stable and biologically active analogs. nih.gov Furthermore, the asymmetric total synthesis of the sesquiterpene coumarin (B35378) Farnesiferol C was achieved using a gold(I)-catalyzed cycloisomerization to construct the core 7-oxabicyclo[2.2.1]heptane skeleton. researchgate.net Research has also targeted the synthesis of Solanoeclepin A, the most active natural hatching agent for potato cyst nematodes, by employing an intramolecular Diels-Alder reaction to form the key oxabicyclic moiety. researchgate.net
| Natural Product/Analog | Key Synthetic Strategy | Significance of Scaffold | Reference |
|---|---|---|---|
| Thromboxane A2/PGH2 Analogs | Chemical synthesis modeling the natural product structure | Provides a chemically stable mimic of the natural bicyclic core | nih.gov |
| Farnesiferol C | Gold(I)-catalyzed cycloisomerization of alkynediols | Forms the core bicyclic structure in a highly regio- and stereoselective manner | researchgate.net |
| Solanoeclepin A Intermediates | Diastereoselective intramolecular Diels-Alder reaction | Establishes the tetracyclic left-handed substructure in enantiopure form | researchgate.net |
| Taxol Analogs | Diels-Alder addition using a chiral auxiliary | Creates enantiomerically pure precursors for the A-ring of Taxol | researchgate.net |
Derivatives of 7-oxabicyclo[2.2.1]heptane have emerged as pivotal starting materials in the synthesis of rare sugars and glycomimetics. researchgate.net Rare sugars, which are monosaccharides that are uncommon in nature, have significant potential as low-calorie sweeteners and precursors for antiviral and anti-cancer drugs. nih.govornl.govmdpi.com However, their scarcity makes chemical and enzymatic synthesis essential. rsc.orgyoutube.com
The "naked sugar" approach, pioneered by Vogel and others, utilizes enantiomerically pure 7-oxabicyclo[2.2.1]hept-5-en-2-one derivatives as versatile chirons. kisti.re.kr These precursors allow for highly stereoselective functionalization, leading to a variety of polysubstituted intermediates that can be converted into rare sugars like D-allose and monosaccharide mimetics. researchgate.netkisti.re.kr The predictable stereochemistry of reactions on the rigid bicyclic framework enables the synthesis of complex carbohydrate structures that would be difficult to access from common sugars. researchgate.net This methodology has also been extended to the synthesis of aminocyclitols, such as conduramine derivatives, using the closely related 7-azabicyclo[2.2.1]heptane template, highlighting the versatility of these bicyclic systems in carbohydrate chemistry. nih.gov
| Target Molecule Type | Precursor/Methodology | Key Advantage | Reference |
|---|---|---|---|
| Rare Sugars (e.g., D-Allose) | "Naked Sugar" Approach | High stereocontrol in functionalization of the bicyclic core | researchgate.netkisti.re.kr |
| Disaccharide Mimetics | Controlled C-C and C-O bond cleavage of functionalized scaffolds | Generates wide chemodiversity from a common intermediate | researchgate.net |
| Aminocyclitols (e.g., Conduramines) | Use of 7-azabicyclo[2.2.1]heptane chiral templates | Demonstrates the broader utility of the bicyclo[2.2.1]heptane core in synthesizing sugar analogs | nih.gov |
Role in Fragment-Based Drug Discovery and Lead Optimization Strategies (Focus on Scaffold Design and Chemical Space Exploration)
The three-dimensional and conformationally rigid nature of the 7-oxabicyclo[2.2.1]heptane scaffold makes it an attractive framework for fragment-based drug discovery (FBDD) and lead optimization. researchgate.netresearchgate.net FBDD relies on screening small, low-complexity molecules (fragments) that can be elaborated into more potent leads. Scaffolds rich in sp³-hybridized carbons, like the oxabicyclo[2.2.1]heptane core, provide access to regions of chemical space that are underexplored by traditional, flatter aromatic compound libraries. researchgate.netacs.org
Recent research has focused on developing synthetic methods to functionalize the 7-oxabicyclo[2.2.1]heptane framework to create libraries of 3D fragments. researchgate.net For example, a directed palladium-catalyzed β-(hetero)arylation of the scaffold has been developed, allowing for the modular installation of aryl and heteroaryl groups with complete diastereoselectivity. researchgate.net Cleavage of the directing group yields small, shapely compounds suitable for FBDD libraries. researchgate.net This approach enables efficient exploration of the chemical space around the rigid core, which is beneficial for identifying novel interactions with biological targets. researchgate.net
The related 7-azabicyclo[2.2.1]heptane scaffold has also been successfully employed in drug design, such as in the development of selective ligands for the sigma-2 (σ2) receptor, indicating that the conformational restriction of the bicyclic core is key for achieving subtype selectivity. nih.gov Furthermore, derivatives of norcantharidin (B1212189), which contains the 7-oxabicyclo[2.2.1]heptane core, have been designed as selective inhibitors of protein phosphatases like PP2B and PP5, demonstrating the utility of the scaffold in structure-based drug design and lead optimization. nih.govnih.govacs.org
| Application Area | Specific Derivative/Modification | Therapeutic Target/Goal | Reference |
|---|---|---|---|
| Fragment-Based Drug Discovery | Arylated 7-oxabicyclo[2.2.1]heptanes | Generation of 3D fragment libraries to explore novel chemical space | researchgate.netresearchgate.net |
| Lead Optimization | Norcantharidin derivatives | Design of selective inhibitors for protein phosphatases (e.g., PP5, PP2B) | nih.govnih.govacs.org |
| Scaffold Design | N-substituted 7-azabicyclo[2.2.1]heptanes | Development of selective sigma-2 (σ2) receptor ligands | nih.gov |
Development of Novel Reagents, Ligands, and Catalysts utilizing the Bicyclic Scaffold
The well-defined stereochemistry and rigidity of the 7-oxabicyclo[2.2.1]heptane skeleton make it an excellent platform for the design of novel chiral ligands and reagents. The fixed spatial arrangement of substituents on the framework can create a specific chiral environment around a metal center, which is crucial for asymmetric catalysis. nih.gov
While C2-symmetric ligands have historically dominated the field, the development of modular, non-symmetrical ligands has gained traction. nih.gov The 7-oxabicyclo[2.2.1]heptane framework is well-suited for this modern approach. For example, a new class of conformationally constrained 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides has been synthesized and studied for their ability to act as ligands for the selective extraction of trivalent and tetravalent actinides. rsc.org In this design, the ether oxygen and two amide functionalities are held in a pre-organized arrangement by the rigid scaffold, leading to selective metal binding. rsc.org
In addition to metal extraction, derivatives of this scaffold have been used as universal linkers in solid-phase oligonucleotide synthesis. thieme-connect.com The development of chiral catalysts based on this framework is also an area of interest. The principles that have made other bicyclic structures, such as those used in oxazaborolidine catalysts, successful can be applied to the 7-oxabicyclo[2.2.1]heptane system. acs.org The defined stereochemistry and potential for introducing diverse functional groups, including the amine in (2S)-7-oxabicyclo[2.2.1]heptan-2-amine, provide opportunities to create novel P,N-ligands or other catalyst types for a range of asymmetric transformations.
Theoretical and Computational Chemistry Studies on the 7 Oxabicyclo 2.2.1 Heptane System
Conformational Analysis and Stereochemical Prediction of the Bicyclic Framework
The rigid, bicyclic structure of the 7-oxabicyclo[2.2.1]heptane system significantly limits its conformational freedom. Computational studies have been instrumental in defining its preferred geometry and predicting the stereochemical outcomes of reactions.
The conformation of the 7-oxabicyclo[2.2.1]heptane skeleton is characterized by a puckered tetrahydrofuran (B95107) ring. oup.com Analysis using NMR spectroscopy and computational methods indicates that the tetrahydrofuran moiety in this bicyclic system is slightly more puckered than tetrahydrofuran itself. oup.com This rigidity is a key feature, influencing the orientation of substituents and their interactions. For instance, in derivatives like carbocyclic locked nucleic acids (cLNAs) containing the oxabicyclo[2.2.1]heptane ring system, the framework locks the pseudoribose moiety into a rigid (N)-envelope conformation. nih.gov
Computational analysis has confirmed that the oxabicyclo[2.2.1] ring system generally prefers an (N)-like conformation. acs.org This has been supported by NMR data, where the observation of specific coupling constants, or lack thereof (e.g., J1,6 and J1,7 being zero in certain derivatives), is consistent with an (N)-conformation where relationships between protons are equatorial-equatorial or equatorial-axial. acs.org The stereochemistry of substituents can be predicted and confirmed through these computational and spectroscopic comparisons. For example, intramolecular hydrogen bonding can occur in exo-7-oxabicyclo[2.2.1]heptane-2-methanol, a phenomenon that is conformation-dependent and can be studied computationally. oup.com
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies on electronic structure, reaction mechanisms, and transition states)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been widely applied to investigate the electronic properties and reactivity of the 7-oxabicyclo[2.2.1]heptane system. These studies provide insights into molecular structures, vibrational frequencies, and thermochemical properties.
DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to determine the molecular structures and vibration frequencies for 7-oxabicyclo[2.2.1]heptane and its methylated derivatives. aip.org These calculated parameters are then used to estimate thermochemical properties such as the enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp°). aip.org For the parent 7-oxabicyclo[2.2.1]heptane, the gas-phase enthalpy of formation at 298 K has been calculated using isodesmic reactions. aip.org
DFT has also been employed to explore the mechanism of reactions involving this bicyclic system. For instance, in the gold(I)-catalyzed cycloisomerization of certain alkynediols to form the 7-oxabicyclo[2.2.1]heptane core, DFT calculations (using the B3LYP method) were used to determine the relative free energies of transition states, explaining the high regio- and stereoselectivity of the reaction. researchgate.net Furthermore, DFT studies have been used to determine the energy-optimized structures of complexes formed between 7-oxabicyclo[2.2.1]heptane derivatives and metal ions, such as Am³⁺, providing insights into the coordination modes. rsc.orgrsc.org These studies confirm the participation of the bridgehead ether-oxygen in metal chelation. rsc.orgrsc.org
| Application | Methodology | Key Findings | Reference |
|---|---|---|---|
| Thermochemistry | B3LYP/6-31G(d,p) | Calculation of enthalpy of formation, entropy, and heat capacity for the parent compound and its derivatives. | aip.org |
| Reaction Mechanism | B3LYP | Elucidation of transition state energies to explain the stereoselectivity in gold(I)-catalyzed cycloisomerization reactions. | researchgate.net |
| Metal Complexation | DFT | Determination of the energy-optimized structure of a ligand-Am³⁺ complex, confirming the tridentate nature of the ligand. | rsc.orgrsc.org |
Molecular Dynamics Simulations and Force Field Parameterization for Conformational Flexibility
While the 7-oxabicyclo[2.2.1]heptane framework is rigid, molecular dynamics (MD) simulations are valuable for understanding the subtle dynamics and conformational behavior of its derivatives, especially when interacting with other molecules. An accurate force field is essential for meaningful simulations.
MD simulations have been used to study nucleotide analogues containing the oxabicyclo[2.2.1]heptane ring system. nih.gov In these studies, a quenched molecular dynamics simulation followed by energy minimization is performed to optimize the ligand structures before docking experiments. nih.gov An NVT (constant volume/temperature) simulation can be carried out at a constant temperature (e.g., 300 K) for a short duration (e.g., 10 ps) to explore the conformational space of the ligand. nih.gov The development and parameterization of force fields are crucial for these simulations. While general force fields can be used, specific parameterization for the bicyclic ether may be required for higher accuracy, often derived from quantum chemical calculations or experimental data (e.g., from X-ray crystallography or electron diffraction). researchgate.netresearchgate.net
Molecular Modeling for Ligand-Receptor Interactions (Emphasis on binding pose prediction and interaction energetics, excluding biological outcomes)
The constrained geometry of the 7-oxabicyclo[2.2.1]heptane scaffold makes it an attractive structural motif in drug design. Molecular modeling and docking studies are essential for predicting how these molecules interact with protein receptors and for understanding the structural basis of their binding affinity.
Molecular modeling has been used extensively to understand the interactions of 7-oxabicyclo[2.2.1]heptane-containing ligands with various receptors, such as P2Y receptors and protein phosphatases. nih.govpdbj.orgresearchgate.net Docking studies can predict the binding pose of a ligand within a receptor's active site. For example, modeling of a carbocyclic locked nucleic acid (cLNA) bisphosphate derivative containing the oxabicyclo[2.2.1]heptane system in the human P2Y₁ receptor suggested potential steric interactions with specific amino acid residues like F131, H132, and L135. nih.gov
Quantum-based modeling has been used to design derivatives and predict their interactions. In the case of protein phosphatase 5 (PP5C), quantum chemistry calculations predicted that steric clashes would prevent cantharidin-based inhibitors, which feature the 7-oxabicyclo[2.2.1]heptane core, from adopting a favorable binding mode in the related PP4C enzyme, explaining observed selectivity. pdbj.org The co-crystal structure of a derivative with PP5C revealed close contacts between the inhibitor's bridgehead oxygen and both a catalytic metal ion and a key phenylalanine residue. pdbj.org Similarly, the co-crystal structure of LB-100, another inhibitor with this scaffold, bound to PPP5C showed that the 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl moiety coordinates with metal ions and conserved residues in the active site. researchgate.net These studies highlight how molecular modeling can rationalize binding energetics and guide the design of new, more selective ligands.
| Ligand Class | Receptor | Modeling Technique | Key Interaction Findings | Reference |
|---|---|---|---|---|
| cLNA bisphosphate derivative | Human P2Y₁ Receptor | Molecular Docking | Predicted steric interactions with TM3 amino acids (F131, H132, L135). | nih.gov |
| Cantharidin-based inhibitors | PP5C / PP4C | Quantum Chemistry Calculations | Predicted unfavorable steric clashes in PP4C, explaining selectivity. Identified key contacts with a metal ion and a phenylalanine residue in PP5C. | pdbj.org |
| LB-100 | PPP5C | X-ray Co-crystallography | The dicarbonyl moiety of the ligand coordinates with active site metal ions and conserved residues. | researchgate.net |
Investigation of 7 Oxabicyclo 2.2.1 Heptane Scaffolds in Molecular Recognition and Biological Mechanism Studies Strictly Focused on Chemical Biology Principles and Mechanistic Insights, Excluding Clinical Outcomes, Safety, or Dosage
Structure-Activity Relationship (SAR) Investigations of Substituted 7-Oxabicyclo[2.2.1]heptane Derivatives
The rigid nature of the 7-oxabicyclo[2.2.1]heptane skeleton makes it an excellent tool for probing structure-activity relationships (SAR). By systematically modifying substituents on this core, researchers can elucidate the key molecular determinants for interaction with biological targets such as receptors and enzymes.
Elucidation of Molecular Determinants for Receptor Binding Affinity
The 7-oxabicyclo[2.2.1]heptane scaffold has been incorporated into molecules targeting various G-protein coupled receptors (GPCRs), including prostaglandin (B15479496) and orexin (B13118510) receptors. These studies have revealed critical insights into the structural requirements for potent and selective receptor modulation.
Prostaglandin D2 Receptor Antagonists:
Derivatives of the 7-oxabicyclo[2.2.1]heptane scaffold have been investigated as mimics of prostaglandin endoperoxides like PGH2, leading to the development of potent receptor antagonists. For instance, analogues of thromboxane (B8750289) A2 (TXA2)/PGH2 have been synthesized and evaluated for their activity. nih.govnih.gov These studies have shown that the stereochemistry of the side chains and substituents on the bicyclic core is crucial for determining agonist versus antagonist activity, as well as selectivity for different prostanoid receptors, including the prostaglandin D2 (PGD2) receptor. nih.govpnas.org The rigid framework of the scaffold helps to orient the side chains in a specific manner, mimicking the natural ligand's conformation and allowing for high-affinity binding to the receptor.
One notable example, SQ 28,852, a 7-oxabicyclo[2.2.1]heptane analog, was identified as a potent inhibitor of prostaglandin synthesis. nih.gov While this compound acts as a cyclooxygenase inhibitor rather than a direct receptor antagonist, its development underscores the utility of the scaffold in probing the prostaglandin pathway. The SAR studies of related compounds have highlighted the importance of the carboxylic acid chain length and the composition of the omega side chain in dictating the biological activity profile.
Orexin Receptor Antagonists:
While direct examples of 7-oxabicyclo[2.2.1]heptane derivatives as orexin receptor antagonists are not prominent in the literature, studies on the closely related azabicyclo[2.2.1]heptane scaffold offer valuable insights that can be extrapolated. nih.govnih.gov These aza-analogs have been optimized from dual orexin receptor antagonists (DORAs) into selective orexin-1 receptor (OX1R) antagonists. nih.gov The SAR studies revealed that substitution on the bicyclic amine is critical for achieving selectivity. For instance, the addition of a 2-amino linked pyridine (B92270) was found to increase selectivity for OX1R over OX2R. nih.gov The conformational restriction imposed by the bicyclic core is believed to be a key factor in discriminating between the two closely related orexin receptors. nih.gov This suggests that a chiral scaffold like (2S)-7-oxabicyclo[2.2.1]heptan-2-amine could serve as a valuable starting point for developing selective orexin receptor modulators, where the amine provides a handle for introducing various substituents to probe the receptor binding pocket.
| Scaffold | Target Receptor | Key SAR Findings |
| 7-Oxabicyclo[2.2.1]heptane | Prostaglandin Receptors | Stereochemistry of side chains is critical for agonist vs. antagonist activity. nih.gov |
| Azabicyclo[2.2.1]heptane | Orexin Receptors | N-substituents confer selectivity for OX1R over OX2R. nih.govnih.gov |
Enzyme Inhibition Profiles and Mechanistic Studies
The 7-oxabicyclo[2.2.1]heptane moiety is a key component of several potent enzyme inhibitors. Its rigid structure allows for precise positioning of functional groups within an enzyme's active site, leading to high-affinity binding and inhibition.
Protein Phosphatase Inhibition:
A significant body of research has focused on 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives, such as norcantharidin (B1212189), as inhibitors of serine/threonine protein phosphatases, particularly protein phosphatase 1 (PP1), 2A (PP2A), and 5 (PP5). nih.govnih.govacs.orgresearchgate.netscispace.com The antitumor drug candidate LB-100, which features this scaffold, has been shown to be a catalytic inhibitor of both PP2A and PP5. nih.govscispace.com X-ray crystallography studies have revealed that the 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl moiety coordinates with the metal ions in the active site of PP5, effectively blocking substrate access. nih.govresearchgate.net
SAR studies on norcantharidin derivatives have demonstrated that modifications to the imide or amide functionalities can modulate both the potency and selectivity of inhibition. For example, the synthesis of various carbamoyl (B1232498) derivatives has led to compounds with potent cytotoxic effects on tumor cell lines, linked to their ability to inhibit protein phosphatase-1. nih.gov These findings highlight the importance of the bicyclic core in presenting the dicarboxylic acid or its derivatives in the correct orientation for coordinating with the catalytic metals in the phosphatase active site.
| Compound Class | Target Enzyme | Mechanism of Inhibition |
| Norcantharidin Derivatives | PP1, PP2A, PP5 | Coordination of the dicarbonyl moiety with active site metal ions. nih.govnih.govresearchgate.net |
| LB-100 | PP2A, PP5 | Catalytic inhibitor, blocks substrate access. nih.govscispace.com |
Carbonic Anhydrase Inhibition:
Probing Molecular Interactions and Biological Pathways with 7-Oxabicyclo[2.2.1]heptane Frameworks
The well-defined and rigid geometry of the 7-oxabicyclo[2.2.1]heptane scaffold makes it an ideal tool for probing molecular interactions and dissecting biological pathways. By incorporating this framework into bioactive molecules, researchers can gain insights into the conformational requirements of biological targets.
For example, in the context of P2Y receptors, nucleotide analogues containing a locked carbocyclic (cLNA) derivative with an oxabicyclo[2.2.1]heptane ring system have been synthesized. nih.gov This rigid scaffold locks the pseudo-ribose moiety in a specific "North" (N) conformation. Studies with these analogues have helped to elucidate the preferred conformation of the nucleotide for binding to the P2Y1 receptor. nih.gov The cLNA derivative, while conformationally constrained, showed selectivity for P2Y receptors over adenosine (B11128) receptors, demonstrating how the rigid scaffold can be used to fine-tune receptor selectivity. nih.gov
Similarly, in the study of protein phosphatases, the use of LB-100 and other 7-oxabicyclo[2.2.1]heptane-based inhibitors has been instrumental in understanding the catalytic mechanism of these enzymes. The co-crystal structure of LB-100 with PPP5C provided a detailed snapshot of the molecular interactions within the active site, confirming the role of the bicyclic core in positioning the inhibitory groups. nih.gov These mechanistic studies are crucial for the rational design of more potent and selective inhibitors.
Chemical Design Principles for Modulating Biological Pathways through Bridged Bicyclic Systems
The use of bridged bicyclic systems like 7-oxabicyclo[2.2.1]heptane is guided by several key chemical design principles aimed at achieving potent and selective modulation of biological pathways.
One of the most important principles is the use of a rigid scaffold to reduce the entropic penalty upon binding to a biological target. The constrained nature of the bicyclic system pre-organizes the pharmacophoric groups in a conformation that is favorable for binding, leading to higher affinity. This principle is evident in the design of inhibitors for various targets, where the 7-oxabicyclo[2.2.1]heptane core serves as a rigid anchor.
Furthermore, the chirality of the scaffold provides a powerful tool for achieving selectivity. The synthesis of enantiomerically pure 7-oxabicyclo[2.2.1]heptane derivatives allows for the exploration of stereospecific interactions with chiral biological targets like receptors and enzymes. researchgate.net For a molecule like this compound, the specific stereochemistry at the 2-position would present the amine group in a defined spatial orientation, which can be critical for selective biological targeting. This is particularly relevant for discriminating between receptor subtypes or isozymes of an enzyme.
The ability to functionalize the scaffold at multiple positions also allows for the systematic exploration of chemical space. For instance, in the case of 7-oxabicyclo[2.2.1]heptan-2-amine, the amine group serves as a versatile handle for introducing a wide range of substituents through standard amide or amine chemistry. This allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetics. The development of selective orexin-1 receptor antagonists from an azabicyclo[2.2.1]heptane core, where N-substitution was key to selectivity, exemplifies this principle. nih.gov
Future Research Directions and Outlook
Innovations in Efficient and Sustainable Synthetic Access to Highly Functionalized Derivatives
The classical synthesis of the 7-oxabicyclo[2.2.1]heptane core relies heavily on the Diels-Alder reaction between furan (B31954) and various dienophiles. researchgate.net While effective, future efforts will be directed towards enhancing the efficiency and sustainability of this and other synthetic routes. A primary goal is the development of novel catalytic systems that can operate under milder conditions, reduce waste, and improve atom economy. nih.gov
Key areas of innovation will likely include:
Advanced Catalysis: Exploration of new transition metal catalysts and organocatalysts to achieve higher yields and stereoselectivity in the construction of the bicyclic framework. This includes improving upon existing methods, such as palladium-catalyzed reactions, to broaden their substrate scope and functional group tolerance.
Green Chemistry Approaches: The implementation of environmentally benign solvents, such as cyclic carbonates, and reaction conditions to minimize the environmental impact of synthetic processes. whiterose.ac.uk This aligns with a broader trend in chemical synthesis towards more sustainable practices.
Flow Chemistry: The adaptation of synthetic routes to continuous flow processes. This can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch methods, making the production of highly functionalized derivatives more efficient for both research and potential industrial applications.
These innovations aim to make the synthesis of complex molecules derived from the 7-oxabicyclo[2.2.1]heptan-2-amine scaffold more practical, cost-effective, and environmentally responsible.
Advancements in Directed Functionalization and Scaffold Diversification
The rigid, three-dimensional structure of the 7-oxabicyclo[2.2.1]heptane scaffold is one of its most valuable attributes. Future research will focus on developing more sophisticated methods for its precise functionalization, allowing for the creation of diverse molecular architectures with tailored properties.
A significant recent advancement is the use of directing groups to control the site-selectivity of C-H functionalization reactions. For example, palladium-catalyzed β-(hetero)arylation of a 7-oxabicyclo[2.2.1]heptane framework using an 8-aminoquinoline (B160924) directing group has been shown to produce arylated products with high yields and complete diastereoselectivity. researchgate.net Future work will likely expand upon this, exploring new directing groups and catalytic systems to access previously unreachable substitution patterns.
Strategies for scaffold diversification are also a key research direction. This involves using the core bicyclic structure as a starting point for generating a wide array of more complex, sp3-rich molecules. dtu.dk Techniques such as ring-opening metathesis (ROM), ring-closing metathesis (RCM), and other cascade reactions can be employed to transform the initial scaffold into novel polycyclic systems. dtu.dk These diversified scaffolds are of particular interest in fragment-based drug discovery, where molecular shape and three-dimensionality are crucial for effective interaction with biological targets. researchgate.netresearchgate.net
| Functionalization Technique | Catalyst/Reagent | Outcome | Potential Application |
| Directed β-(hetero)arylation | Palladium (Pd) catalyst, 8-aminoquinoline directing group | Site-selective introduction of aryl and heteroaryl groups with high diastereoselectivity. researchgate.net | Fragment-based drug discovery, synthesis of complex bioactive molecules. researchgate.net |
| Petasis 3-Component/Diels-Alder | Furylboronic acid, amines, glyoxylic acid | Generation of core skeleton with pre-set stereocenters for library synthesis. dtu.dk | Diversity-oriented synthesis for screening libraries. |
| Metathesis Cascade (ROM/RCM) | Grubbs' 2nd generation catalyst | Transformation of the bicyclic core into novel heteropolycyclic and spirocyclic scaffolds. dtu.dk | Creation of unique, sp3-rich molecular architectures for medicinal chemistry. |
Integration of Computational Chemistry for Rational Design and Prediction of Reactivity and Interactions
Computational chemistry is becoming an indispensable tool in modern chemical research. For the 7-oxabicyclo[2.2.1]heptan-2-amine scaffold, computational methods will be increasingly integrated to guide the design of new derivatives and predict their chemical and biological properties.
Density Functional Theory (DFT) is already being used to study the mechanisms of reactions involving this scaffold and to predict the reactivity of certain derivatives. smolecule.comrsc.org This allows researchers to understand reaction outcomes and optimize conditions without extensive empirical screening. For instance, DFT can help rationalize the stereochemical outcomes of functionalization reactions or predict the most stable conformation of a ligand-receptor complex. rsc.org
In the context of drug discovery, computational tools are central to rational drug design. nih.gov Molecular docking and other modeling techniques can be used to predict how derivatives of the 7-oxabicyclo[2.2.1]heptane scaffold will bind to specific biological targets, such as enzymes or receptors. researchgate.net This in silico screening can prioritize the synthesis of compounds with the highest predicted affinity and selectivity, saving significant time and resources. A recent study on protein phosphatase 5 (PP5) inhibitors successfully used rational design to modify a known inhibitor based on the 7-oxabicyclo[2.2.1]heptane framework, resulting in a new compound with greatly enhanced selectivity and improved drug-like properties. nih.gov
Future research will see a deeper integration of these computational approaches, potentially incorporating machine learning and artificial intelligence to analyze large datasets and predict structure-activity relationships (SAR) with greater accuracy, further accelerating the discovery of new molecules with desired functions.
Expanding the Utility of the 7-Oxabicyclo[2.2.1]heptan-2-amine Scaffold in Emerging Fields of Chemical Synthesis and Molecular Science
The versatility of the 7-oxabicyclo[2.2.1]heptan-2-amine scaffold positions it for application in a variety of emerging scientific fields beyond its established role in medicinal chemistry. Its rigid, well-defined structure makes it an excellent building block for constructing complex and functionally diverse molecules.
Future applications are envisioned in several key areas:
Materials Science: The scaffold can be incorporated into polymers to create materials with unique properties. smolecule.com Its rigidity can influence the thermal and mechanical properties of the resulting polymer, and functional groups can be introduced to tailor surface properties or create responsive materials.
Chemical Biology: Derivatives of the scaffold can be developed as chemical probes to study biological processes. For example, its use in enzyme inhibitors demonstrates its potential for creating selective tools to investigate cellular pathways. nih.gov
Supramolecular Chemistry: The defined geometry of the scaffold makes it an attractive component for building larger, self-assembling molecular architectures. These could find use in areas such as molecular recognition, sensing, and the development of novel catalysts.
Agricultural Chemistry: Compounds with similar bicyclic structures have been investigated for insecticidal and herbicidal applications. ontosight.ai The 7-oxabicyclo[2.2.1]heptane scaffold offers a platform for developing new agrochemicals with potentially novel modes of action.
As synthetic methods become more advanced and our understanding of structure-property relationships deepens, the utility of the 7-oxabicyclo[2.2.1]heptan-2-amine scaffold is set to expand, cementing its role as a privileged structure in molecular science.
Q & A
Q. What are the key synthetic routes for (2S)-7-oxabicyclo[2.2.1]heptan-2-amine?
The compound can be synthesized via reductive amination of 7-oxabicyclo[2.2.1]heptan-2-one using ammonia and cyanide reagents. For example, a derivative was prepared by reacting 7-oxabicyclo[2.2.1]heptan-2-one with ammonia and potassium cyanide, followed by further functionalization to yield stereospecific products . Racemic mixtures are also accessible through catalytic hydrogenation or enzymatic resolution, with Enamine Ltd. cataloguing variants like rac-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine .
Q. How is the structure of this compound confirmed experimentally?
Structural elucidation relies on spectroscopic methods:
- Mass Spectrometry (MS): Fragmentation patterns (e.g., m/z 127.19 for [M+H]⁺) align with the molecular formula C₇H₁₃NO .
- Nuclear Magnetic Resonance (NMR): Distinct signals for the bicyclic framework (e.g., δ 1.2–3.5 ppm for bridgehead protons) and amine groups confirm stereochemistry .
- X-ray Crystallography: Used to resolve absolute configurations in derivatives, such as (1R,2S,4S)-isomers .
Advanced Research Questions
Q. How can reaction protocols be optimized to minimize byproducts in urea synthesis using this amine?
Unsymmetrical urea formation from this compound requires careful control of nucleophilicity and reaction conditions. Using carbodiimide (CDI) in DMF with triethylamine (Et₃N) at 25°C for 3 hours activates the amine, followed by slow addition of aryl isocyanates at 60°C to suppress symmetrical urea byproducts . Kinetic studies show that excess isocyanate or prolonged reaction times favor undesired dimerization .
Q. What strategies are effective for controlling stereochemistry during derivatization?
Stereochemical integrity is maintained via:
- Chiral Auxiliaries: Use of enantiopure starting materials (e.g., (1R,2R,4S)-isomers) to guide regioselective functionalization .
- Catalytic Asymmetric Synthesis: Transition-metal catalysts (e.g., Ru or Pd) enable enantioselective C–N bond formation in derivatives like N-ethyl-3-phenyl analogs .
- Chromatographic Resolution: HPLC with chiral columns separates racemic mixtures post-synthesis .
Q. What role does this amine play in medicinal chemistry applications?
The bicyclic scaffold serves as a rigid pharmacophore in drug discovery:
- Edg-2 Receptor Inhibitors: Derivatives like (1R,2S,4S)-2-[4-Methoxy-3-(2-m-tolyl-ethoxy)-benzoylamino]-7-oxabicycloheptane-2-carboxylic acid target atherosclerosis and heart failure .
- CNS Agents: N-Ethyl-3-phenyl derivatives (e.g., Fencamfamine) exhibit stimulant properties via dopamine reuptake inhibition .
- Antimicrobials: Piperazinyl-carbonyl derivatives show activity against Gram-positive pathogens .
Methodological Considerations
- Analytical Challenges: The amine’s low volatility complicates GC analysis; derivatization with trifluoroacetic anhydride improves detectability .
- Stability: Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the oxabicyclic ring .
- Computational Modeling: Density Functional Theory (DFT) predicts conformational preferences, aiding in rational design of derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
